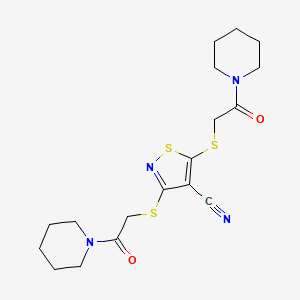

3,5-BIS((2-OXO-2-(1-PIPERIDINYL)ETHYL)THIO)-4-ISOTHIAZOLECARBONITRILE

Description

3,5-BIS((2-OXO-2-(1-PIPERIDINYL)ETHYL)THIO)-4-ISOTHIAZOLECARBONITRILE is a heterocyclic compound featuring a central isothiazole ring substituted at the 4-position with a carbonitrile group and at the 3- and 5-positions with thioether-linked oxoethyl-piperidinyl moieties. The carbonitrile group may enhance reactivity or serve as a hydrogen bond acceptor.

Properties

IUPAC Name |

3,5-bis[(2-oxo-2-piperidin-1-ylethyl)sulfanyl]-1,2-thiazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O2S3/c19-11-14-17(25-12-15(23)21-7-3-1-4-8-21)20-27-18(14)26-13-16(24)22-9-5-2-6-10-22/h1-10,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCYHIPGOHRZSKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CSC2=C(C(=NS2)SCC(=O)N3CCCCC3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332869-31-5 | |

| Record name | 3,5-BIS((2-OXO-2-(1-PIPERIDINYL)ETHYL)THIO)-4-ISOTHIAZOLECARBONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-BIS((2-OXO-2-(1-PIPERIDINYL)ETHYL)THIO)-4-ISOTHIAZOLECARBONITRILE typically involves the following steps:

Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

Introduction of the Piperidinyl Group: The piperidinyl group is introduced through nucleophilic substitution reactions.

Thioether Formation: The thioether linkages are formed by reacting the intermediate compounds with suitable thiol reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, modifying the functional groups attached to the isothiazole ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

Oxidation Products: Sulfoxides, sulfones

Reduction Products: Alcohols, amines

Substitution Products: Various substituted isothiazole derivatives

Scientific Research Applications

Chemistry

Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.

Material Science: Potential use in the development of novel materials with specific properties.

Biology

Antimicrobial Activity: Isothiazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.

Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

Medicine

Drug Development: The compound may be investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral activities.

Industry

Agriculture: Possible use as a pesticide or herbicide due to its biological activity.

Polymer Science: Incorporation into polymers to enhance their properties.

Mechanism of Action

The mechanism of action of 3,5-BIS((2-OXO-2-(1-PIPERIDINYL)ETHYL)THIO)-4-ISOTHIAZOLECARBONITRILE would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Heterocyclic Core Comparison: Isothiazole vs. Isoxazole

The target compound’s isothiazole core distinguishes it from isoxazole derivatives, such as the benzamide-based compounds in (e.g., 4-[5-(3,5-dichlorophenyl)-4,5-dihydro-5-(trifluoromethyl)isoxazole-3-yl]-2-methyl-N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]benzamide). Isoxazoles contain oxygen and nitrogen, whereas isothiazoles replace oxygen with sulfur. Additionally, sulfur’s larger atomic size may improve binding to biological targets compared to oxygen .

Thioether Substituents: Fluorinated vs. Piperidinyl

Thioether groups are present in both the target compound and fluorinated analogs like Poly(difluoromethylene), α-[2-[(2-carboxyethyl)thio]ethyl]-ω-fluoro- (). However, the target’s thioether substituents are linked to piperidinyl-oxoethyl groups, contrasting with fluorinated thioethers in and . Fluorinated thioethers (e.g., [71608-37-2] in ) exhibit extreme hydrophobicity and chemical inertness, making them persistent environmental contaminants. In contrast, the target’s piperidinyl groups introduce polarity and biodegradability, likely reducing environmental persistence .

Functional Group Analysis: Carbonitrile vs. Trifluoromethyl

The target’s carbonitrile group (−C≡N) is electron-withdrawing, similar to the trifluoromethyl (−CF₃) groups in compounds. However, −CF₃ groups are more lipophilic and stable under metabolic conditions, whereas −C≡N may participate in hydrogen bonding or hydrolysis. This difference could influence bioavailability: the target compound may exhibit higher water solubility than fluorinated analogs but lower membrane permeability .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- However, the absence of fluorine may limit its utility in contexts requiring extreme stability, such as long-acting pesticides .

- Environmental Impact: Unlike perfluorinated thioethers (), the target’s non-fluorinated structure likely reduces bioaccumulation risks. This aligns with regulatory trends discouraging persistent fluorinated compounds .

Biological Activity

3,5-BIS((2-OXO-2-(1-PIPERIDINYL)ETHYL)THIO)-4-ISOTHIAZOLECARBONITRILE, with the chemical formula C18H24N4O2S3 and CAS number 332869-31-5, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure

The compound features a complex structure comprising isothiazole and piperidine moieties, which are known to influence biological interactions. The presence of thioether and carbonitrile groups may also contribute to its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound has inhibitory effects against certain bacterial strains, potentially due to its ability to disrupt bacterial cell wall synthesis or function.

- Cytotoxicity : In vitro assays have shown that the compound can induce cytotoxic effects in cancer cell lines, indicating potential as an anticancer agent.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.

Antimicrobial Studies

A study conducted by researchers demonstrated that 3,5-BIS((2-OXO-2-(1-PIPERIDINYL)ETHYL)THIO)-4-ISOTHIAZOLECARBONITRILE exhibited significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate a moderate level of activity, suggesting further exploration into structure-activity relationships could enhance efficacy.

Cytotoxicity Assays

In another study focusing on cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated dose-dependent cytotoxic effects. The IC50 values were calculated using MTT assays.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

These findings suggest potential for development as an anticancer therapeutic agent.

While specific mechanisms remain under investigation, it is hypothesized that the compound may exert its effects through:

- Disruption of Cellular Processes : By interfering with protein synthesis or disrupting cellular signaling pathways.

- Reactive Oxygen Species (ROS) Generation : Leading to oxidative stress in target cells.

Safety and Toxicity

Toxicological evaluations indicate that the compound can cause skin irritation and serious eye damage upon contact. Further studies are necessary to assess chronic toxicity and safe dosage ranges for potential therapeutic applications .

Q & A

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.